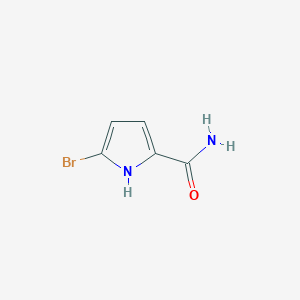

5-bromo-1H-pyrrole-2-carboxamide

描述

Significance within Pyrrole (B145914) Chemistry and Heterocyclic Compounds

Pyrroles are a fundamental class of nitrogen-containing heterocyclic compounds, prevalent in many natural products and synthetic molecules with significant biological activity. researchgate.netalliedacademies.org The pyrrole skeleton is a key structural framework in vital biomolecules, including heme, chlorophyll, and various alkaloids. alliedacademies.org Within this important class, 5-bromo-1H-pyrrole-2-carboxamide holds particular significance due to the combined influence of its substituents.

The carboxamide group at the 2-position is a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net It can participate in hydrogen bonding, a key interaction for binding to biological targets like enzymes and receptors. cymitquimica.com The bromine atom at the 5-position significantly modifies the electronic properties of the pyrrole ring and can enhance the molecule's binding affinity to target proteins through halogen bonding. This halogen substituent also provides a reactive site for further chemical modifications, such as substitution or metal-catalyzed cross-coupling reactions, allowing for the synthesis of diverse derivatives. alliedacademies.org As a result, this compound is a versatile building block for creating libraries of compounds for screening in drug discovery and other research areas.

Overview of Research Trajectories for Pyrrole-2-carboxamide Scaffolds

The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide spectrum of biological activities. researchgate.net Research into this scaffold has followed several key trajectories, aiming to develop novel therapeutic agents.

One major area of investigation is in antibacterial drug discovery . Derivatives of the bromopyrrole carboxamide scaffold have been explored for their ability to inhibit essential bacterial enzymes. For instance, hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have been designed and synthesized as potential inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication in bacteria. researchgate.nethelsinki.fi Another target is the Mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of M. tuberculosis. Structure-guided design has led to novel pyrrole-2-carboxamide derivatives that act as potent MmpL3 inhibitors, showing excellent activity against drug-resistant tuberculosis strains in preclinical studies. nih.gov

Another significant research path focuses on anticancer agents . The pyrrole moiety is found in numerous compounds with cytotoxic properties, and the pyrrole-2-carboxamide scaffold is no exception. researchgate.net Researchers have synthesized and evaluated derivatives for their potential to act as antitumor agents. nih.gov For example, a series of 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety were developed and studied for their antitumor activity, with structure-activity relationship (SAR) studies helping to optimize their potency. nih.gov

Furthermore, the pyrrole-2-carboxamide framework has been identified as a potent inhibitor of protein kinases , such as the p38α mitogen-activated protein (MAP) kinase. nih.gov This enzyme is involved in inflammatory responses, and its inhibition is a target for treating inflammatory diseases. A novel series of pyrrole-2-carboxamide inhibitors of p38α was discovered through virtual screening, and subsequent synthesis and optimization were performed to assess their potential for further development. nih.gov

The versatility of the pyrrole-2-carboxamide scaffold continues to drive research, with studies exploring its potential as inducible nitric oxide synthase (iNOS) inhibitors, antifungal agents, and CB2 receptor antagonists, among others. researchgate.net

Key Research Applications of Pyrrole-2-carboxamide Scaffolds

| Research Area | Target/Application | Example Compound Class |

|---|---|---|

| Antibacterial | DNA Gyrase Inhibitors | 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids researchgate.nethelsinki.fi |

| Anti-tuberculosis | MmpL3 Inhibitors | Pyrrole-2-carboxamide derivatives nih.gov |

| Anticancer | Antitumor Agents | 5-bromo-7-azaindolin-2-one derivatives nih.gov |

| Anti-inflammatory | p38α MAP Kinase Inhibitors | Pyrrole-2-carboxamides nih.gov |

| Antiviral | SARS-CoV-2 Main Protease (Mpro) | Pyridopyrrolopyrimidine-carboxamides rsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCIXLJBQZTUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439564 | |

| Record name | 5-bromo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17543-94-1 | |

| Record name | 5-bromo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-pyrrole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Chemical Transformations of 5 Bromo 1h Pyrrole 2 Carboxamide

Established Synthetic Routes to 5-Bromo-1H-pyrrole-2-carboxamide

The synthesis of this compound can be achieved through several established routes, primarily involving the manipulation of the pyrrole (B145914) core through bromination, carboxylation, and subsequent amidation.

Bromination of Pyrrole Derivatives in this compound Synthesis

The introduction of a bromine atom at the 5-position of the pyrrole ring is a key step in the synthesis of the target compound. Pyrrole and its derivatives are generally more reactive towards electrophilic substitution than thiophene. researchgate.net

A common approach involves the direct bromination of a pre-existing pyrrole-2-carboxamide. The use of N-bromosuccinimide (NBS) is a widely employed method for the bromination of pyrrole derivatives. researchgate.net Another effective brominating system is the combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr), which provides high yields of the corresponding bromo compounds under mild conditions. researchgate.netdntb.gov.ua This method is noted for its simple operation and high selectivity. dntb.gov.ua

Alternatively, enzymatic bromination offers a biomimetic approach. Vanadate(V)-dependent bromoperoxidase can catalyze the oxidation of bromide in the presence of hydrogen peroxide to achieve the bromination of 2-acceptor-substituted pyrroles. researchgate.net Continuous addition of hydrogen peroxide and sodium bromide to a solution containing the enzyme and the pyrrole substrate can maximize the yield of the brominated product. researchgate.net For instance, this technique has been successfully applied to prepare 4,5-dibromopyrrole-2-carboxamide, a related marine natural product. researchgate.net

The choice of brominating agent and reaction conditions can be influenced by the substituents already present on the pyrrole ring. For instance, the bromination of 2-acetylpyrrole (B92022) with a DMSO/HBr system results in the formation of 1-(4-bromo-1H-pyrrol-2-yl)ethanone in high yield. researchgate.net

Carboxylation Reactions in this compound Synthesis

While direct carboxylation of 5-bromopyrrole is a conceivable route, the more common strategy involves the introduction of a carboxyl group or its equivalent at the 2-position of the pyrrole ring prior to or after bromination. One established method utilizes 2-(trichloroacetyl)pyrroles as a pyrrole acid chloride equivalent. rsc.org The trichloroketone can be synthesized by heating pyrrole with trichloroacetyl chloride. rsc.org This intermediate readily undergoes reactions with nucleophiles, and the -CCl3 group acts as a good leaving group. rsc.org

Formation of the Carboxamide Moiety in this compound

The final step in many synthetic sequences is the formation of the carboxamide group. This is typically achieved by reacting the corresponding carboxylic acid, 5-bromo-1H-pyrrole-2-carboxylic acid, or its activated derivative with ammonia (B1221849) or an amine. khanacademy.orgyoutube.com

When starting from the carboxylic acid, a dehydrating agent is often required to facilitate the amide bond formation. Heating the ammonium (B1175870) salt of the carboxylic acid can also lead to the formation of the amide through dehydration. youtube.com

A more efficient method involves the use of an acid chloride derivative. The reaction of 5-bromo-1H-pyrrole-2-carbonyl chloride with ammonia or a primary/secondary amine readily yields the corresponding carboxamide. khanacademy.org However, this reaction generates hydrogen chloride as a byproduct, which can react with the ammonia or amine starting material. khanacademy.orgyoutube.com To circumvent this, an excess of the amine or the addition of a non-nucleophilic base is often necessary. khanacademy.org

Similarly, acid anhydrides can be used as precursors to the carboxamide. The reaction of an acid anhydride (B1165640) with ammonia or an amine will produce the amide and a carboxylic acid byproduct. youtube.com

Multi-step Processes for 5-Bromo-1H-pyrrole-2-carboxylic Acid as a Precursor

A key precursor for the synthesis of this compound is 5-bromo-1H-pyrrole-2-carboxylic acid. nih.govbldpharm.comambeed.com The synthesis of this precursor often involves a multi-step process.

One common route starts with a commercially available pyrrole-2-carboxylate ester. nih.gov Halogenation of this ester, however, can lead to a mixture of 4- and 5-functionalized isomers, which can be difficult to separate. nih.gov

An alternative strategy involves the construction of the pyrrole ring from acyclic precursors, which can be a lengthy process. nih.gov

A more recent and efficient approach involves the catalytic borylation of a pyrrole-2-carboxylate ester, followed by a Suzuki coupling reaction. nih.gov This method avoids the need for N-protection and deprotection steps, thus shortening the synthetic route and improving atom economy. nih.gov The iridium-catalyzed borylation of methyl 1-H-pyrrole-2-carboxylate yields a stable borylated intermediate that can then be coupled with aryl bromides using a palladium catalyst to produce 5-aryl substituted pyrrole-2-carboxylates in good to excellent yields. nih.gov

Comparison of Synthetic Yields and Efficiencies of this compound Precursors

The efficiency of the synthesis of this compound is highly dependent on the chosen route and the yields of the precursor steps.

| Precursor Synthesis Method | Key Features | Reported Yields |

| Bromination of Pyrrole-2-carboxamide | Direct bromination using NBS or DMSO/HBr. | High yields often reported for the bromination step itself. researchgate.net |

| Enzymatic Bromination | Biomimetic approach using bromoperoxidase. | Up to 91% for related bromopyrroles. researchgate.net |

| From 2-(Trichloroacetyl)pyrrole | Utilizes an activated acid equivalent. | Excellent yields for the bromination of the pyrrole trichloroketone precursor. rsc.org |

| Catalytic Borylation/Suzuki Coupling | Modern, efficient route for 5-substituted pyrrole-2-carboxylates. | Good to excellent yields for the coupled products. nih.gov |

Advanced Synthetic Strategies for this compound and its Analogues

Recent research has focused on developing more efficient and versatile synthetic strategies for this compound and its analogues, driven by their potential applications in medicinal chemistry.

One advanced strategy involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents at the 5-position of the pyrrole ring, starting from a borylated pyrrole derivative. nih.gov This allows for the synthesis of a wide range of analogues with diverse functionalities.

Furthermore, the development of novel ring transformation reactions and the use of substituted pyrrolinones as advanced intermediates are being explored for the synthesis of complex pyrrole-containing natural product analogues. scispace.com These strategies often involve multi-component reactions, cycloadditions, and rearrangements to construct the pyrrole core with high efficiency and stereocontrol. nih.gov

The synthesis of 2,2,5-trisubstituted 2H-pyrroles has been achieved through the dearomatization of 1H-pyrroles, which can then be converted into multi-arylated pyrrolines and pyrrolidines, expanding the chemical space accessible from simple pyrrole precursors. researchgate.net

Metal-Catalyzed Coupling Reactions for Pyrrole Derivatization

The functionalization of pre-existing pyrrole rings using transition metal-catalyzed reactions is a powerful strategy for creating derivatives. nih.gov These methods are often more efficient than constructing complex pyrroles from acyclic precursors. nih.gov

Copper-catalyzed reactions, such as the Ullmann, Goldberg, and Hurtley couplings, are instrumental in forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, enabling extensive derivatization. acs.org Notably, pyrrole-2-carboxylic acid has been identified as an effective ligand for copper iodide-catalyzed mono-arylation of anilines with aryl iodides and bromides. acs.orgnih.gov This highlights a dual role for the pyrrole scaffold, acting as both a core structure and a participant in its own catalytic functionalization. nih.gov

Palladium-catalyzed cross-coupling reactions are also central to pyrrole derivatization. researchgate.netnih.gov A prominent example is the Suzuki coupling, which has been successfully used to synthesize 5-aryl-1H-pyrrole-2-carboxylates. This involves an initial iridium-catalyzed C-H borylation of the pyrrole ring at the 5-position, followed by a palladium-catalyzed Suzuki coupling with various aryl bromides. nih.gov This two-step sequence circumvents the need for protecting the acidic N-H proton, which is often required when preparing pyrrole-based organometallic reagents through halogen-metal exchange. nih.gov

Below is a table summarizing the results of Suzuki coupling reactions between methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate and various aryl bromides, demonstrating the versatility of this method. nih.gov

| Aryl Bromide Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-bromotoluene | Pd(OAc)₂/SPhos | 89 | nih.gov |

| 4-bromoanisole | Pd(OAc)₂/SPhos | 87 | nih.gov |

| 4-bromobenzotrifluoride | Pd(OAc)₂/SPhos | 85 | nih.gov |

| methyl 4-bromobenzoate | Pd(OAc)₂/SPhos | 91 | nih.gov |

| 2-bromopyridine | Pd(PPh₃)₄ | 78 | nih.gov |

| 3-bromopyridine | Pd(PPh₃)₄ | 81 | nih.gov |

Chemo- and Regioselectivity in Pyrrole Synthesis

Controlling the chemo- and regioselectivity is paramount in the synthesis of substituted pyrroles to ensure the desired isomers are formed. For instance, the synthesis of tetra- and trisubstituted N-H pyrroles from vinyl azides can be directed to different regioisomers based on the reaction conditions; a thermal approach leads to 1,2-addition, while a Cu(II)-catalyzed method proceeds via a 1,4-addition. organic-chemistry.org

The choice of reagents and catalysts can profoundly influence the reaction's outcome. In an iodine-mediated synthesis of N-arylpyrroles, the addition of tert-Butyl hydroperoxide (TBHP) leads specifically to C-2 iodized pyrroles. nih.gov A remarkable example of regioselectivity is seen in the dearomative oxidation of 3-substituted pyrroles, which employs a sulfoxide as an oxidant. nih.gov This reaction introduces an oxygen atom at the more sterically hindered position, a selectivity rationalized by a proposed mechanism involving a thianthrenium salt intermediate. nih.gov

Furthermore, multi-component reactions can be designed for high chemoselectivity. A one-pot, four-component reaction using 5-amino-pyrazoles, aldehydes, dialkyl acetylenedicarboxylates, and isocyanides yields fully functionalized pyrroles with excellent chemoselectivity. rsc.org The principles of achieving regioselectivity have also been demonstrated in related heterocyclic systems, such as the full functionalization of the pyrazole (B372694) ring through successive, directed metalations. acs.orgnih.gov

Green Chemistry Approaches and Sustainable Synthesis of Pyrrole Compounds

Modern synthetic chemistry increasingly emphasizes sustainability, and several green approaches for pyrrole synthesis have been developed. researchgate.net These methods aim to reduce waste, use less hazardous solvents, and improve energy efficiency. Photochemical and electrochemical methods, for example, represent promising sustainable pathways for constructing substituted pyrroles from various nitrogen-containing precursors. rsc.org

The use of environmentally benign solvents is a cornerstone of green chemistry. A three-component reaction between arylglyoxals, 1,3-diketones, and enaminoketones can be conducted in water or a water-ethanol mixture to produce polyfunctionalized pyrroles. nih.gov Similarly, the Paal-Knorr pyrrole condensation, a classic method, has been adapted to run in water with a catalytic amount of iron(III) chloride, allowing for the synthesis of N-substituted pyrroles under very mild conditions. organic-chemistry.org Another approach involves using the surfactant cetyltrimethylammonium bromide (CTAB) to create an aqueous micellar medium for the reaction, which facilitates the synthesis of pyrrole derivatives in water. nih.gov These methods not only reduce reliance on volatile organic solvents but also often simplify product isolation. nih.gov

Derivatization Strategies for Carboxylic Acid and Halogenated Positions in Pyrroles

The bromine atom and the carboxamide group on the this compound scaffold are key sites for further chemical modification. The bromine at the 5-position makes the compound a valuable building block for more complex molecules. This halogen can be replaced by various nucleophiles through substitution reactions. More commonly, it serves as a handle for metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl groups at this position. nih.gov

The carboxamide group at the 2-position also offers opportunities for derivatization. It can be reduced to form the corresponding amine. In related pyrrole-2-carboxylate esters, the ester group can be selectively saponified with sodium hydroxide (B78521) or hydrolyzed under acidic conditions. wikipedia.org The entire pyrrole-2-carboxylic acid moiety can also act as a bidentate ligand in transition metal catalysis, demonstrating a functional derivatization of the carboxyl group itself. nih.gov Hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have been synthesized, further illustrating the potential for derivatization at these positions to create novel chemical entities. researchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms underlying the formation of the pyrrole ring and its functionalization is crucial for optimizing existing synthetic routes and designing new ones.

Proposed Reaction Mechanisms for Pyrrole Carboxylic Acid and Ester Synthesis

While a specific mechanism for the direct synthesis of this compound is not extensively detailed, the mechanisms for forming the core pyrrole-2-carboxylic acid structure can be understood from several established pyrrole syntheses.

The Knorr pyrrole synthesis is a widely used method that involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org The mechanism begins with the condensation of the two components to form an imine, which then tautomerizes to an enamine. This intermediate subsequently undergoes cyclization and dehydration to yield the substituted pyrrole. wikipedia.org

| Step | Description | Reference |

|---|---|---|

| 1 | Condensation of α-amino-ketone and β-ketoester to form an imine. | wikipedia.org |

| 2 | Tautomerization of the imine to an enamine. | wikipedia.org |

| 3 | Intramolecular cyclization of the enamine. | wikipedia.org |

| 4 | Elimination of water (dehydration) to form the aromatic pyrrole ring. | wikipedia.org |

Other mechanisms include the Piloty-Robinson synthesis , which proceeds via a researchgate.netresearchgate.net-sigmatropic rearrangement of a di-imine intermediate. wikipedia.org The Van Leusen reaction involves a Michael addition of tosylmethyl isocyanide (TosMIC) to an enone, followed by a 5-endo cyclization. wikipedia.org Some iodine-catalyzed routes are proposed to occur through a Michael addition followed by an I₂-catalyzed annulation, or a Mannich-aldol condensation followed by iodination and subsequent cyclization. nih.gov These varied mechanistic pathways showcase the diverse strategies available for constructing the pyrrole ring.

Role of Catalysis in Pyrrole Functionalization

Catalysis is fundamental to the efficient and selective functionalization of the pyrrole ring. researchgate.netnih.gov Catalysts can act as Lewis acids, mild oxidants, or facilitate complex bond-forming cycles. researchgate.netnih.gov

In many reactions, transition metals like palladium, copper, ruthenium, and rhodium are key. researchgate.netnih.govacs.org For example, ruthenium(II) catalysts enable oxidative alkyne annulations with enamines to form diverse pyrroles. nih.gov Dirhodium(II) tetracarboxylate catalysts are used for highly selective C-H functionalization reactions, where the choice of chiral catalyst can precisely control the stereoselectivity of the product. acs.org

Even non-metallic elements can serve as effective catalysts. Iodine, for instance, can act as both a Lewis acid to activate substrates and a mild oxidant to facilitate cyclization in certain pyrrole syntheses. nih.gov The catalyst's role extends beyond simply accelerating the reaction; it often dictates the chemo- and regioselectivity of the transformation. nih.govacs.org For instance, in the dearomative oxidation of pyrroles, the formation of a thianthrenium salt intermediate, enabled by the catalytic system, is proposed to be the key step that controls the unusual regioselectivity of the oxidation. nih.gov This highlights the intricate control that catalytic systems exert over the reaction pathways in pyrrole chemistry.

Intramolecular Cyclization Pathways Relevant to Pyrrole Ring Systems

The strategic placement of a bromine atom and a carboxamide group on the pyrrole ring in this compound offers a versatile platform for the construction of more complex, fused heterocyclic systems through intramolecular cyclization reactions. These transformations are pivotal in medicinal chemistry and materials science for accessing novel molecular architectures with unique biological and physical properties. The reactivity of the pyrrole core, coupled with the potential for functionalization at the nitrogen atom and the bromo- and carboxamide-bearing positions, allows for a variety of cyclization strategies.

One significant pathway involves the initial functionalization of the pyrrole nitrogen, followed by an intramolecular reaction with the C5-bromo substituent. This approach is exemplified in the synthesis of tricyclic pyrrole-carboxamides, which are of interest for their potential pharmacological activities. nih.govnih.gov Although not starting directly from this compound, the principles of the Paal-Knorr pyrrole synthesis, often employed in these routes, can be conceptually applied. In a hypothetical scenario, N-alkylation or N-arylation of the parent compound would introduce a side chain capable of undergoing a subsequent intramolecular cyclization.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provide a powerful tool to introduce alkenyl groups at the C5-position after the initial formation of the pyrrole ring. These newly introduced double bonds can then participate in intramolecular cyclizations. For instance, a tandem amino-Heck carbonylation reaction sequence has been utilized to prepare 2,5-disubstituted pyrroles, which could be envisioned as precursors for subsequent intramolecular cyclization to form bicyclic or tricyclic systems. researchgate.net

Furthermore, the bromine atom at the C5 position is a key handle for intramolecular C-N or C-C bond formation. Intramolecular N-arylation, a type of Ullmann condensation, can be envisaged where a suitably positioned amine nucleophile on a side chain attached to the pyrrole nitrogen attacks the C5 position, displacing the bromide and forming a new heterocyclic ring. While specific examples starting directly from this compound are not extensively documented in readily available literature, the fundamental principles of these reactions are well-established for related halo-pyrrole systems.

The synthesis of pyrrolo[1,2-b]pyridazines represents another relevant class of fused systems, where cyclization occurs involving the pyrrole nitrogen and an adjacent ring. nih.gov While the documented synthesis of these particular compounds does not start from this compound, it highlights the general strategy of using a pyrrole core to build fused heterocycles.

The following table summarizes potential intramolecular cyclization strategies involving derivatives of this compound, based on established synthetic methodologies for related compounds.

| Reaction Type | Description | Potential Product |

| Intramolecular Heck Reaction | Palladium-catalyzed coupling of an N-alkenyl substituted this compound. | Fused dihydropyridine (B1217469) or other nitrogen-containing ring systems. |

| Intramolecular N-Arylation (Ullmann Type) | Copper or palladium-catalyzed cyclization of an N-substituted pyrrole bearing a nucleophilic amine on the side chain. | Fused pyrazine, diazepine, or other N-heterocycles. |

| Tandem Cross-Coupling/Cyclization | Suzuki or Stille coupling to introduce a reactive moiety at C5, followed by in-situ cyclization. | Polycyclic aromatic or heteroaromatic systems. |

It is important to note that the successful implementation of these intramolecular cyclization pathways is highly dependent on the nature of the tethered reacting group, the catalyst system employed, and the reaction conditions. The inherent electronic properties of the this compound core will also play a crucial role in influencing the feasibility and outcome of these cyclization reactions. Further research into these pathways could unlock a diverse array of novel fused pyrrole derivatives with potential applications in various scientific fields.

Structure Activity Relationship Sar Studies of 5 Bromo 1h Pyrrole 2 Carboxamide and Its Derivatives

Impact of Bromine Substitution on Biological Activity

The presence and position of halogen atoms on the pyrrole (B145914) ring are crucial determinants of biological activity. Specifically, the bromine atom at the C5 position of the pyrrole-2-carboxamide scaffold has been shown to significantly influence the potency of these compounds.

Research into pyrrolamide derivatives has revealed that dihalogenation of the pyrrole ring is often associated with intense antibacterial activity. nih.gov For instance, studies on pyrrolamides as potential antibacterial agents have shown that 3,4-dichloropyrrole derivatives exhibit potent in vitro activity. nih.gov In a series of (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives developed as DNA gyrase inhibitors, the 4,5-dibromopyrrole moiety was found to be crucial for potent inhibition of E. coli DNA gyrase. helsinki.fi The hydrophobic interactions between the dibromo-substituted pyrrole and the enzyme are vital for achieving high potency, as derivatives with 4-bromopyrrole, 4,5-dichloropyrrole, or indole (B1671886) showed weaker inhibition. helsinki.fi

Conversely, in some cases, the presence of fewer or no halogen atoms can be beneficial. In a study of streptopyrrole derivatives, monochloride-substituted compounds displayed more significant antibacterial activity than their dichloride-substituted counterparts. nih.gov This suggests that the electron-withdrawing nature of multiple halogen atoms on the electron-rich pyrrole system can sometimes decrease bioactivity. nih.gov

In the context of cannabinoid receptor agonists, a 4-bromopyrrole derivative demonstrated an affinity for CB1 and CB2 receptors comparable to well-known cannabimimetics. escholarship.org This highlights that the strategic placement of a bromine atom can confer potent and specific biological activities.

Table 1: Impact of Halogen Substitution on Biological Activity of Pyrrole Derivatives

| Compound Class | Substitution Pattern | Observed Biological Effect | Reference |

|---|---|---|---|

| Pyrrolamides | 3,4-dichloro | Potent antibacterial activity | nih.gov |

| (Thiazol-2-yl)-1H-pyrrole-2-carboxamides | 4,5-dibromo | Crucial for potent E. coli DNA gyrase inhibition | helsinki.fi |

| Streptopyrroles | Monochloro-substituted | More significant antibacterial activity than dichloro-substituted | nih.gov |

| Pyrrole Cannabinoid Agonists | 4-bromo | High affinity for CB1 and CB2 receptors | escholarship.org |

Role of the Carboxamide Group in Biological Interactions

The carboxamide group at the C2 position of the pyrrole ring is a key pharmacophoric feature, primarily due to its ability to act as both a hydrogen bond donor and acceptor. mdpi.com This allows it to form crucial interactions with biological targets such as enzymes and receptors, anchoring the molecule in the binding site and contributing significantly to its biological activity.

In the development of inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), the pyrrole-2-carboxamide scaffold was designed to occupy the hydrophilic S4 pocket of the protein. nih.gov Docking studies revealed that the amide group forms critical hydrogen bonds with the key Asp645-Tyr646 amino acid pair in the active site. nih.gov The importance of these interactions was confirmed when methylation of both the pyrrole and carboxamide nitrogens led to a complete loss of activity, as it eliminated the hydrogen bonding capability. nih.gov

Similarly, in the design of DNA gyrase inhibitors, the amide group's NH is bridged by a water molecule to the side chain of Thr365, contributing to the stabilization of the inhibitor-enzyme complex. helsinki.fi For novel inhibitors of the main protease of SARS-CoV-2, the carboxamide group was observed to form two hydrogen bonds with the amino acid residues His163 and Phe140 in the S1 subsite. rsc.org

Table 2: Role of the Carboxamide Group in Biological Interactions

| Target | Key Interactions | Impact on Activity | Reference |

|---|---|---|---|

| MmpL3 | Hydrogen bonds with Asp645-Tyr646 | Essential for anti-TB activity; methylation leads to inactivity | nih.gov |

| DNA Gyrase | Water-bridged hydrogen bond to Thr365 | Contributes to inhibitor binding | helsinki.fi |

| SARS-CoV-2 Mpro | Hydrogen bonds with His163 and Phe140 | Anchors the inhibitor in the active site | rsc.org |

Modifications at the Pyrrole Nitrogen (N-1 Position) and their SAR Implications

Modifications at the N-1 position of the pyrrole ring have been explored to modulate the physicochemical properties and biological activity of pyrrole-2-carboxamide derivatives. These substitutions can influence factors such as solubility, metabolic stability, and interaction with the target protein.

In a study on MmpL3 inhibitors, replacing the pyrrole hydrogen with a methyl group resulted in a significant reduction in anti-tuberculosis activity, by about 50-fold. nih.gov This indicates that the N-H group is likely involved in a critical hydrogen bond with the target protein, and its replacement with a methyl group disrupts this interaction. nih.gov

In contrast, for a series of carbazole-tethered pyrrole derivatives designed as antitubercular agents, the presence of a 4-fluorophenyl group at the N-1 position of the pyrrole ring resulted in the most active compound. nih.gov This suggests that in some scaffolds, a larger, substituted group at the N-1 position can lead to favorable interactions within the binding pocket.

The synthesis of pyrrole-2-carboxamide hybrids has also involved the introduction of various substituents at the N-1 position. For instance, the reaction of ethyl 1H-pyrrole-2-carboxylate with 4-chlorobenzyl bromide introduces a substituted benzyl (B1604629) group at the N-1 position, leading to a new series of derivatives with potential antibacterial activity. researchgate.net

Table 3: SAR Implications of Modifications at the Pyrrole N-1 Position

| Compound Series | N-1 Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| MmpL3 Inhibitors | Methyl | ~50-fold reduction in anti-TB activity | nih.gov |

| Carbazole-tethered Pyrroles | 4-Fluorophenyl | Most active compound in the series | nih.gov |

| Pyrrole-2-carboxamide Hybrids | 4-Chlorobenzyl | Leads to a new series of potential antibacterial agents | researchgate.net |

Positional Isomerism and Stereochemistry in Pyrrole Carboxamides

The relative positions of substituents on the pyrrole ring (positional isomerism) and the three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on the biological activity of pyrrole carboxamide derivatives.

In the development of EZH2 inhibitors, a series of pyrrole-3-carboxamide derivatives were synthesized. rsc.org This highlights that the carboxamide group is not restricted to the 2-position and that other positional isomers can be explored to target different biological entities. The specific placement of the carboxamide at the 3-position was likely chosen to achieve a desired orientation of substituents for optimal interaction with the EZH2 enzyme. rsc.org

Stereochemistry becomes particularly important when chiral centers are introduced into the molecule. For (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as DNA gyrase inhibitors, the hydrolysis of ester precursors to their corresponding carboxylic acids resulted in improved inhibitory activity. helsinki.fi For example, the oxalic acid derivative (S)-7 was approximately 4-fold more potent than its parent ester (S)-5. helsinki.fi The "(S)" designation indicates a specific stereochemical configuration that is more favorable for binding to the enzyme.

Rational Design and Structure-Guided Strategies for Novel Pyrrole-2-carboxamide Analogues

The development of novel and more potent pyrrole-2-carboxamide analogues increasingly relies on rational design and structure-guided strategies. These approaches leverage the three-dimensional structural information of the target protein to design molecules that can bind with high affinity and selectivity.

A prime example is the design of MmpL3 inhibitors, where a structure-guided strategy was employed based on the crystal structure of MmpL3. nih.govnih.gov By understanding the topology of the binding site, which includes hydrophobic pockets (S3 and S5) and a hydrophilic pocket (S4), researchers were able to design a pyrrole-2-carboxamide scaffold that optimally fits within these pockets. nih.gov The design involved placing a 2,4-dichlorophenyl group in the S3 pocket, the pyrrole-2-carboxamide in the S4 pocket, and a bulky adamantyl group in the S5 pocket. nih.gov

Similarly, for the development of novel carbazole-tethered pyrrole derivatives as antitubercular agents, a molecular modification approach was used. nih.gov This involved coupling core fragments of known antitubercular agents, carbazole (B46965) and substituted pyrrole, into a single molecular architecture to enhance activity. nih.gov

Computational and In Silico Approaches in SAR Elucidation

Computational and in silico methods are indispensable tools in modern drug discovery for elucidating SAR, predicting biological activity, and understanding the molecular interactions between ligands and their targets. These methods save time and resources by prioritizing the synthesis of the most promising compounds.

Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a target protein. In the study of pyrazole-pyrrole carboxamide derivatives as fungicides, molecular docking was used to identify a compound with the highest binding energy to the target protein of Sclerotinia sclerotiorum. researchgate.net This lead compound was then used as a scaffold to design more potent derivatives. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activities. nih.govrsc.org These models can provide contour maps that indicate regions where steric bulk, or electrostatic or hydrophobic properties, are favorable or unfavorable for activity, thus guiding the design of new analogues. nih.govrsc.org

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the key interactions. rsc.orgnih.gov For novel SARS-CoV-2 Mpro inhibitors, MD simulations confirmed the stability of the most potent compounds within the binding pocket of the enzyme. rsc.org

Table 4: Application of Computational Methods in Pyrrole Carboxamide SAR

| Computational Method | Application | Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of fungicides | Identification of lead compounds and design of new derivatives | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Elucidating SAR of LSD1 inhibitors | Generation of contour maps to guide rational drug design | nih.govrsc.org |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes | Confirmation of stable binding for potent SARS-CoV-2 Mpro inhibitors | rsc.org |

Biological and Pharmacological Research of 5 Bromo 1h Pyrrole 2 Carboxamide

Antimicrobial Properties of 5-Bromo-1H-pyrrole-2-carboxamide and its Analogues

The pyrrole-2-carboxamide moiety is a recognized pharmacophore and a crucial structural component in many compounds exhibiting diverse biological properties, including antimicrobial effects. nih.gov Research has shown that nitrogen heterocyclic derivatives, including those based on pyrrole (B145914), possess distinctive action against various bacterial strains. nih.gov

Derivatives of pyrrole-2-carboxamide have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies indicate that this class of compounds is often more effective against Gram-positive bacteria. nih.gov For instance, certain pyrrole-2-carboxamide derivatives have demonstrated activity against Pseudomonas aeruginosa (Gram-negative) and Staphylococcus aureus (Gram-positive) comparable to standard antibiotics like gentamicin (B1671437) and ciprofloxacin, respectively. nih.gov

Halogenation of the pyrrole ring is a key factor influencing antibacterial potency. Dihalogenation, in particular, is associated with intense antibacterial activity. nih.gov The naturally occurring marinopyrroles, which are halogenated bispyrrole compounds, have proven effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Synthetic halogenated pyrroles related to pyrrolomycins also show potent activity, mainly against Gram-positive bacteria. researchgate.net One synthetic derivative, 3,4,5,3',5'-pentabromo-2-(2'-hydroxybenzoyl)pyrrole, was found to be active against all tested Gram-positive strains with minimum inhibitory concentration (MIC) values ranging from 0.002 to 0.097 mg/L. researchgate.net

The activity of natural pyrrolomycins varies depending on their specific structure. Pyrrolomycin B is generally more active against Gram-positive bacteria, while Pyrrolomycin A shows greater activity against Gram-negative strains. nih.gov Dioxapyrrolomycin, another natural derivative, is also primarily active against Gram-positive bacteria like S. aureus. nih.gov

Table 1: In Vitro Antibacterial Activity of Pyrrolomycin A and B

| Organism | Strain | Type | MIC (µM) - Pyrrolomycin A | MIC (µM) - Pyrrolomycin B |

|---|---|---|---|---|

| Staphylococcus aureus | 209P | Gram-Positive | 0.55 | 0.28 |

| Staphylococcus faecalis | ATCC 19433 | Gram-Positive | 1.1 | 0.56 |

| Bacillus anthracis | Gram-Positive | 0.55 | 0.28 | |

| Escherichia coli | NIHJ | Gram-Negative | 1.1 | 2.22 |

| Salmonella typhi | Gram-Negative | 2.2 | 4.44 | |

| Klebsiella pneumoniae | Gram-Negative | 4.32 | 8.88 | |

| Shigella sonnei | Gram-Negative | 4.32 | 8.88 |

Source: Adapted from reference nih.gov

A significant area of research for pyrrole-2-carboxamide derivatives has been in the development of new treatments for tuberculosis (TB), including drug-resistant strains. nih.govnih.gov A key molecular target for these compounds in Mycobacterium tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.govplos.org MmpL3 is an essential transporter protein responsible for exporting trehalose (B1683222) monomycolate (TMM), a crucial precursor for the mycobacterial cell wall's mycolic acids. plos.org

Structure-guided design has led to the synthesis of pyrrole-2-carboxamides that act as potent MmpL3 inhibitors. nih.govnih.gov By attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky substituents to the carboxamide, researchers have developed compounds with potent anti-TB activity, with MIC values below 0.016 μg/mL. nih.govnih.gov The specific targeting of MmpL3 was confirmed by observing that these compounds were less effective against M. smegmatis strains expressing mutated versions of the mmpL3 gene. nih.govnih.gov Inhibition of MmpL3 disrupts mycolic acid biosynthesis, leading to bactericidal effects. nih.govplos.org

Similarly, indole-2-carboxamide analogues, which share structural similarities, have been identified as exceptional MmpL3 inhibitors. acs.org These compounds show excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. acs.org The identification of MmpL3 as a viable target has opened new avenues for developing novel anti-TB drugs. plos.org

Table 2: Antitubercular Activity of Select Pyrrole and Indole (B1671886) Carboxamide Derivatives

| Compound Class | Target | Activity | MIC | Reference |

|---|---|---|---|---|

| Pyrrole-2-carboxamides | MmpL3 | Anti-TB | < 0.016 μg/mL | nih.govnih.gov |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Not specified | M. tuberculosis H37Rv | 0.7 µg/mL | nih.gov |

| Indole-2-carboxamides | MmpL3 | Drug-sensitive M. tuberculosis | 0.012 µM | acs.org |

The pyrrole scaffold is also associated with antifungal properties. nih.gov The antibiotic pyrrolnitrin, a halogenated pyrrole derivative produced by various bacteria, exhibits activity against a range of fungal strains, including Paecilomyces variotii and Penicillium puberulum, with MIC values reported in the micromolar range. nih.gov While research into the specific antifungal effects of this compound is limited, the general antifungal potential of the broader pyrrole-2-carboxamide class suggests a promising area for future investigation. nih.gov

Pyrrole-based compounds exert their antimicrobial effects through various mechanisms of action. As detailed previously, a primary mechanism for antitubercular pyrrole-2-carboxamides is the inhibition of the MmpL3 transporter, which disrupts the synthesis of the mycobacterial cell wall. nih.govnih.govplos.org

Other mechanisms have also been identified for different pyrrole analogues. Some marinopyrrole derivatives are thought to function as protonophores, disrupting cellular membrane potential. nih.gov For other pyrrolamide derivatives, the target has been identified as DNA gyrase (GyrB) and topoisomerase IV (ParE), essential enzymes for bacterial DNA replication. nih.gov

Another sophisticated mechanism is the inhibition of quorum sensing (QS). frontiersin.orgnih.gov QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. The compound 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, acts as a QS inhibitor against P. aeruginosa. frontiersin.orgnih.gov It reduces the production of virulence factors and inhibits biofilm formation without directly killing the bacteria, which may reduce the pressure for developing resistance. frontiersin.orgnih.gov Furthermore, some early research on compounds like pentabromopseudilin (B80150) suggested an ability to interfere with the synthesis of macromolecules in both Gram-positive and Gram-negative bacteria. nih.gov

Anticancer and Cytotoxic Effects of this compound Derivatives

The structural versatility of pyrrole derivatives has made them attractive scaffolds in the search for new anticancer agents. nih.govnih.gov The carboxamide linkage, in particular, can enhance molecular flexibility and provide hydrogen bonding opportunities, improving affinity for biological targets involved in cancer progression. nih.gov

Derivatives of indole-2-carboxamide, structurally related to pyrrole-2-carboxamides, have shown significant and selective cytotoxic effects against a variety of tumor cell lines. nih.gov These compounds have been evaluated for their antiproliferative activity against cell lines for breast cancer, leukemia, and colon cancer. nih.gov

In one study, N-substituted 1H-indole-2-carboxamides demonstrated potent activity against K-562 (leukemia) and HCT-116 (colon cancer) cells, with some compounds showing 50% inhibitory concentration (IC50) values in the sub-micromolar to low micromolar range. nih.gov Importantly, many of these compounds exhibited high selectivity, being significantly less toxic to normal human dermal fibroblasts. nih.gov The proposed mechanisms of action for these anticancer effects include the inhibition of key targets such as topoisomerase–DNA complexes, PI3Kα, and the epidermal growth factor receptor (EGFR). nih.gov Other pyrrole derivatives have also been synthesized as inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in tumor growth and angiogenesis. nih.gov

Conversely, the pyrrole-2-carboxamide derivatives designed as anti-TB agents were noted for their low cytotoxicity against mammalian cells, with IC50 values greater than 64 μg/mL, highlighting their selectivity for the mycobacterial target. nih.govnih.gov

Table 3: Cytotoxicity (IC50) of Select N-Substituted Indole-2-Carboxamides Against Cancer Cell Lines

| Cell Line | Cancer Type | Compound 10 (µM) | Compound 12 (µM) | Compound 14 (µM) |

|---|---|---|---|---|

| HCT-116 | Colon Cancer | 1.01 | >100 | >100 |

| K-562 | Leukemia | 1.05 | 0.33 | 0.61 |

| MCF-7 | Breast Cancer | 10.9 | 16.5 | 13.9 |

| HDF | Normal Fibroblasts | >100 | >100 | >100 |

Source: Adapted from reference nih.gov

Inhibition of Specific Molecular Targets (e.g., DNA gyrase, EGFR)

The pyrrole-2-carboxamide scaffold has been identified as a key structure in the development of inhibitors for crucial molecular targets in various diseases.

DNA Gyrase Inhibition: Pyrrolamides, a class of compounds that includes the pyrrole-2-carboxamide core, are recognized as novel inhibitors of bacterial DNA gyrase. nih.govnih.gov This enzyme is essential for bacterial DNA synthesis, and its inhibition leads to cell death. nih.govnih.gov The development of these inhibitors often begins with fragment-based screening to identify compounds that bind to the ATP pocket of DNA gyrase. nih.gov Subsequent optimization of the pyrrole scaffold has led to compounds with potent enzymatic inhibition and in vitro antibacterial activity, primarily against Gram-positive pathogens. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrrole structure is a building block for creating compounds that target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation. nih.gov Research has shown that pyrrole-based hybrids and analogs can exhibit significant EGFR kinase inhibition. nih.gov For instance, certain 5-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amine analogs have demonstrated high levels of EGFR kinase inhibition. nih.gov Furthermore, the introduction of a chloro or bromo substituent, as seen in this compound, has been noted to enhance EGFR inhibition activity in related scaffolds. nih.gov Some indole-based carboxamides, which share structural similarities, have been developed as potent dual inhibitors of EGFR and other kinases like CDK2. rsc.org

Apoptosis Induction and Cell Proliferation Inhibition

Research into pyrrole derivatives has demonstrated their capacity to halt cell growth and induce programmed cell death (apoptosis), crucial processes in cancer therapy. A related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has shown significant anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVEC) and A549 lung cancer cells. nih.govnih.gov This activity is often dose-dependent. nih.gov

Studies on similar indole-2-carboxamide derivatives have revealed their ability to induce apoptosis by modulating key proteins in the apoptotic pathway. nih.gov For example, certain compounds have been shown to increase the levels of caspases (like caspase-3, -8, and -9) and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. nih.gov This modulation of apoptotic regulators is a key mechanism for their anti-cancer effects. Similarly, some pyrrolizine-5-carboxamides have been found to induce dose-dependent early apoptosis in cancer cell lines. researchgate.net

Table 1: Anti-proliferative Activity of a Related Indole Derivative

| Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| HUVEC | 5.6 | nih.govnih.gov |

| A549 (Lung Cancer) | 14.4 | nih.govnih.gov |

| Anti-angiogenic Activity | 15.4 | nih.gov |

| Free Radical Scavenging | 99.6 | nih.gov |

This table displays the bioactivity of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide.

Anti-inflammatory and Analgesic Research

The pyrrole heterocycle is a structural component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its potential in developing new anti-inflammatory and analgesic agents. pensoft.netnih.gov Research has explored various pyrrole derivatives for their ability to modulate the inflammatory response, often by targeting cyclooxygenase (COX) enzymes. nih.govmdpi.com

Studies on novel pyrrole compounds have demonstrated analgesic activity against chemical stimuli in experimental models. pensoft.net However, the anti-inflammatory and antinociceptive effects against thermal stimuli were not observed in the same study. pensoft.net Other research on pyrrolizine-5-carboxamides has identified derivatives with significant anti-inflammatory and analgesic properties, suggesting that the substitution pattern on the core structure plays a crucial role in determining activity. researchgate.net Docking studies have suggested that these compounds may exert their anti-inflammatory effects through binding to the COX-2 enzyme. researchgate.net

Antiviral Investigations (e.g., HIV)

The pyrrole scaffold is considered a "privileged structure" in the search for new antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.gov Pyrrole derivatives are being investigated for their ability to inhibit various stages of the HIV-1 replication cycle. nih.gov For instance, some pyrrole-based compounds have been developed as entry inhibitors, targeting the viral glycoprotein (B1211001) gp120. nih.gov The inclusion of the pyrrole ring in fostemsavir, an approved antiretroviral drug, underscores the importance of this chemical moiety in developing effective anti-HIV therapies. nih.gov Pyrrole derivatives are also known to inhibit reverse transcriptase, a key enzyme in the HIV life cycle. rsc.org

Central Nervous System (CNS) Activity and Neuropharmacological Studies

The pyrrole ring system is found in compounds with a range of biological activities, including anxiolytic effects. rsc.org Research into related pyrrole-containing structures, such as 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides, has identified compounds with significant anxiolytic-like activity. nih.gov These compounds were designed as ligands for the 18kDa translocator protein (TSPO), and their anxiolytic effects were demonstrated in preclinical models like the open field and elevated plus maze tests. nih.gov The mechanism of action was further confirmed by the antagonism of the compound's effect by a selective TSPO inhibitor. nih.gov

Derivatives of pyrrole-3-carboxamide have been investigated as potential agents for treating cognitive deficits. nih.govnih.govresearchgate.net Specifically, 2-phenyl-1H-pyrrole-3-carboxamide has been identified as a scaffold for developing inverse agonists of the serotonin (B10506) 5-HT₆ receptor, a promising target for enhancing cognition. nih.govnih.govresearchgate.net A lead compound from this series was shown to reverse scopolamine-induced memory decline in the novel object recognition test and demonstrated procognitive properties in rats. nih.govnih.govresearchgate.net This suggests that the 2-phenyl-1H-pyrrole-3-carboxamide structure can serve as a template for designing new cognition-enhancing agents. nih.govnih.gov

Receptor Inverse Agonism (e.g., 5-HT6R)

Research into inverse agonists for the serotonin type 6 receptor (5-HT6R) has explored various pyrrole-carboxamide derivatives. For instance, studies have identified 2-phenyl-1H-pyrrole-3-carboxamide and related 2-aryl-1H-pyrrole-3-carboxamides as scaffolds for developing 5-HT6R inverse agonists. nih.govnih.govresearchgate.net These investigations highlight the potential of the pyrrole-carboxamide core in modulating 5-HT6R activity. However, specific studies detailing the evaluation of This compound as a 5-HT6R inverse agonist are not readily found in the current body of scientific literature. Therefore, no direct research findings or data tables concerning its specific activity at this receptor can be presented.

Computational Chemistry and Molecular Modeling of 5 Bromo 1h Pyrrole 2 Carboxamide

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-bromo-1H-pyrrole-2-carboxamide, DFT calculations are instrumental in determining its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations also yield crucial electronic properties such as dipole moment, total energy, and the distribution of electron density.

DFT can be employed to predict spectroscopic properties. For instance, DFT-based calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be compared with experimental data to validate the compound's structure. The method provides a foundational understanding of the molecule's intrinsic characteristics before exploring its interactions with other molecules.

Table 1: Illustrative DFT-Calculated Parameters for this compound (Note: These values are representative of typical DFT outputs and serve for illustrative purposes.)

| Parameter | Calculated Value | Significance |

| Total Energy | -2850.123 Hartree | Indicates the electronic ground state energy of the molecule. |

| Dipole Moment | 3.45 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| C2-C3 Bond Length | 1.39 Å | Provides precise geometric data for the pyrrole (B145914) ring structure. |

| C5-Br Bond Length | 1.88 Å | Defines the length of the carbon-bromine bond, relevant for reactivity. |

| N1-H Bond Length | 1.01 Å | Geometric parameter for the pyrrole nitrogen's hydrogen atom. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

In studies of related pyrrole carboxamide derivatives, molecular docking has been used to rationalize their biological activity. For example, derivatives have been docked into the active site of enzymes like M. tuberculosis enoyl-acyl carrier protein (ACP) reductase to understand their potential as antimycobacterial agents. vlifesciences.com Similarly, docking studies on 4,5-dibromo-1H-pyrrole-2-carboxamide hybrids against E. coli DNA gyrase have revealed key interactions with amino acid residues such as ASP73 and ARG136, providing a structural basis for their inhibitory activity. researchgate.net These studies evaluate the binding affinity through scoring functions, which help in ranking potential drug candidates. vlifesciences.com

Table 2: Representative Molecular Docking Results for Pyrrole-2-Carboxamide Derivatives

| Compound Class | Target Protein | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrrole-2-carbohydrazides | Enoyl ACP Reductase | 2IDZ | -7.5 to -9.2 | Tyr, Met, NAD+ |

| Dibromo-N-phenyl-1H-pyrrole-2-carboxamides | E. coli DNA Gyrase B | 5L3J | -6.60 to -7.01 | ASP73, ARG136, Gly77 |

Quantum Chemical Calculations for Stereochemical Elucidation

While this compound is an achiral molecule, quantum chemical calculations are a vital tool for the stereochemical elucidation of its chiral derivatives or its interactions with chiral environments. When a molecule has stereocenters, it can exist as different enantiomers or diastereomers, which often have distinct biological activities.

Quantum chemical methods can calculate the energies of these different stereoisomers with high accuracy. The isomer with the lowest calculated energy is predicted to be the most stable. This information is critical in synthesis, where one stereoisomer is often desired over others, and in pharmacology, to understand which isomer is responsible for the therapeutic effect. By comparing calculated properties (e.g., optical rotation, circular dichroism spectra) with experimental data, the absolute configuration of a chiral center can be determined.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is not only dependent on its 2D structure but also on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable, low-energy conformations. This is often a prerequisite for molecular docking, where relevant conformers are needed for screening. vlifesciences.com

Molecular Dynamics (MD) simulations offer a more dynamic picture, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of a ligand-protein complex predicted by docking. nih.gov By simulating the complex in a biological environment (e.g., in water), researchers can observe how the ligand's position and interactions evolve. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. researchgate.net A stable RMSD for the ligand within the binding pocket suggests a stable binding mode, while RMSF can highlight which parts of the protein are flexible or rigid upon ligand binding. researchgate.net

Table 3: Typical Parameters Analyzed from Molecular Dynamics Simulations

| Parameter | Description | Significance |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low, stable RMSD value for the ligand-protein complex indicates stability of the binding pose. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position. | Identifies flexible and rigid regions of the protein, which can be important for binding and function. researchgate.net |

| Binding Free Energy (e.g., MM-GBSA) | An estimation of the ligand-target binding affinity calculated from the simulation trajectory. | Provides a more rigorous assessment of binding affinity than docking scores alone. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery used to identify novel chemical scaffolds. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. scienceopen.com

A pharmacophore model can be generated based on the structure of a known active ligand like this compound when bound to its target. This model is then used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. mdpi.com Hits from the virtual screen that match the pharmacophore model are then subjected to further analysis, such as molecular docking, to refine the list of potential candidates. mdpi.com This approach accelerates the identification of new, structurally diverse molecules with the potential for desired biological activity. mdpi.com

Table 4: Workflow for Pharmacophore-Based Virtual Screening

| Step | Description | Outcome |

| 1. Model Generation | A pharmacophore model is created based on a known active ligand-protein complex or a set of active molecules. | A 3D query with defined chemical features (e.g., H-bond donors/acceptors, aromatic rings). |

| 2. Model Validation | The model's ability to distinguish between known active and inactive compounds is tested. mdpi.com | A validated model with high discriminatory power (enrichment factor). nih.gov |

| 3. Database Screening | The validated pharmacophore model is used to search large compound libraries (e.g., ZINC, ChEMBL). | A list of "virtual hits" that geometrically and chemically match the pharmacophore query. |

| 4. Hit Filtering | The hit list is filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and subjected to molecular docking. mdpi.com | A refined, smaller set of promising lead candidates for experimental testing. |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and likely to engage in chemical reactions. researchgate.net

Table 5: Representative Frontier Molecular Orbital Data (Note: Values are illustrative for this compound.)

| Orbital | Energy (eV) | Implication |

| HOMO | -6.5 eV | Indicates the molecule's capacity to donate electrons. |

| LUMO | -1.2 eV | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A relatively large gap suggests high kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential Surface and Fukui Functions Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual tool that maps the electrostatic potential onto the molecule's electron density surface. It is invaluable for predicting how a molecule will interact with other species. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the carbonyl oxygen and the bromine atom would be expected to show negative potential, while the hydrogen atom on the pyrrole nitrogen would show positive potential.

For a more quantitative prediction of reactivity, Fukui functions are used. nih.gov Derived from conceptual DFT, Fukui functions identify which atoms in a molecule are most likely to undergo electrophilic, nucleophilic, or radical attack. nih.gov By analyzing the change in electron density as electrons are added or removed, the function pinpoints the most reactive sites, providing a more precise guide for predicting chemical transformations and understanding interaction mechanisms than MESP alone. nih.gov

Future Directions and Research Gaps for 5 Bromo 1h Pyrrole 2 Carboxamide

The scientific inquiry into 5-bromo-1H-pyrrole-2-carboxamide and its related analogs is paving the way for new therapeutic interventions. While initial studies have highlighted its potential, particularly as an antimicrobial agent, significant research gaps remain. Addressing these gaps through targeted future research will be crucial for translating the potential of this chemical scaffold into clinical applications. The following sections outline key areas for future exploration.

常见问题

Q. What are the recommended synthetic routes for 5-bromo-1H-pyrrole-2-carboxamide?

The compound is primarily isolated from marine sponges such as Agelas nakamurai using organic solvent extraction followed by chromatographic purification (e.g., silica gel column chromatography) . For synthetic preparation, a common strategy involves coupling 5-bromo-1H-pyrrole-2-carboxylic acid with ammonia or amine derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction conditions (temperature, solvent) must be optimized to avoid decomposition of the bromopyrrole moiety. Post-synthesis, purity is confirmed via HPLC or TLC .

Q. How should this compound be stored to maintain stability?

The compound is light-sensitive and prone to thermal degradation. Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Solubility in DMSO or DMF allows preparation of stock solutions, which should be aliquoted to avoid freeze-thaw cycles. Stability under varying pH conditions should be tested via accelerated degradation studies .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- NMR : H and C NMR identify pyrrole ring protons (δ 6.5–7.2 ppm) and carboxamide carbonyl (δ ~165 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 188.95 [M+H] (CHBrNO).

- UV-Vis : Absorption maxima at 213 nm and 268 nm (logε 3.47 and 3.93 in MeOH) correlate with the conjugated pyrrole-carboxamide system .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

SC-XRD requires high-quality crystals grown via slow evaporation (e.g., using hexane/ethyl acetate). For derivatives like 4-bromo-1H-pyrrole-2-carboxylic acid, monoclinic space group P2/c is observed with unit cell parameters a = 16.0028 Å, b = 4.9046 Å, c = 8.2367 Å, and β = 93.199°. Data collection using a Gemini diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54184 Å) and refinement via SHELXL (R-factor < 0.05) ensures accurate bond-length and angle determination. Hydrogen bonding networks (e.g., N–H···O) are critical for understanding packing motifs .

Q. What strategies address discrepancies in reported melting points or spectral data for this compound?

Contradictions often arise from impurities or polymorphic forms. Researchers should:

- Perform differential scanning calorimetry (DSC) to confirm melting behavior.

- Compare NMR spectra with computational predictions (e.g., DFT-based chemical shift calculations).

- Validate purity via elemental analysis (C, H, N, Br % within ±0.4% of theoretical values) .

Q. How can derivatization of the carboxamide group enhance bioactivity or solubility?

- N-Alkylation : React with alkyl halides to improve lipophilicity (e.g., methyl or benzyl groups).

- Methoxymethylamide formation : Enhances solubility via introduction of polar ether groups (e.g., 5-bromo-N-(methoxymethyl)-1H-pyrrole-2-carboxamide, mp 160°C).

- Pro-drug approaches : Convert the carboxamide to ester derivatives for controlled release .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry?

- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes).

- QSAR modeling : Correlate substituent effects (e.g., bromine position) with activity using descriptors like Hammett σ constants.

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites (C-3 vs. C-4 positions) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。